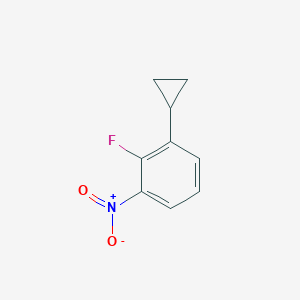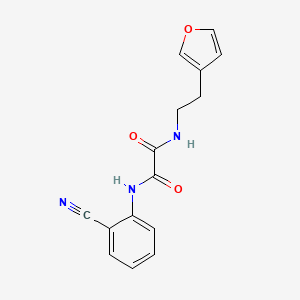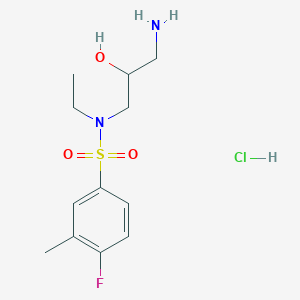
3-amino-N-ethyl-S-(4-fluoro-3-methylphenyl)-2-hydroxypropane-1-sulfonamido hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-ethyl-S-(4-fluoro-3-methylphenyl)-2-hydroxypropane-1-sulfonamido hydrochloride is a useful research compound. Its molecular formula is C12H20ClFN2O3S and its molecular weight is 326.81. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-ethyl-S-(4-fluoro-3-methylphenyl)-2-hydroxypropane-1-sulfonamido hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-ethyl-S-(4-fluoro-3-methylphenyl)-2-hydroxypropane-1-sulfonamido hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GABAB Receptor Antagonists
3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, chemically similar to the compound , have been synthesized and found to specifically antagonize GABA at the GABAB receptor. Substituting the amino group with alkyl or aryl groups can reduce this activity. This research points to potential applications in neurological and psychiatric disorders where GABAB receptor modulation is relevant (Hughes & Prager, 1997).
Biocatalysis in Drug Metabolism
The biaryl-bis-sulfonamide structure, closely related to the chemical in focus, demonstrates its use in drug metabolism studies. Microbial-based biocatalytic systems have been employed to generate mammalian metabolites of such compounds, aiding in the structural characterization and understanding of drug metabolism (Zmijewski et al., 2006).
Antiproliferative Agents
A series of derivatives with a similar sulfonamide structure have shown significant in vitro antiproliferative activity against various cancer cell lines. These findings suggest a potential role in cancer treatment, particularly as targeted antiproliferative agents (Pawar, Pansare & Shinde, 2018).
Antitumor Applications
Sulfonamide derivatives, closely related to the compound in focus, have been designed and synthesized as potent antitumor agents with low toxicity. These compounds show promise in developing new cancer therapies, particularly due to their high therapeutic index and antitumor activity (Huang, Lin & Huang, 2001).
Antibacterial Agents
Sulfonamide compounds with similar structural elements have been developed as antibacterial agents. Their synthesis and antibacterial activity against various pathogens highlight the potential of these compounds in addressing bacterial infections (Egawa et al., 1984).
properties
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-N-ethyl-4-fluoro-3-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O3S.ClH/c1-3-15(8-10(16)7-14)19(17,18)11-4-5-12(13)9(2)6-11;/h4-6,10,16H,3,7-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIHPJTUAIBTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CN)O)S(=O)(=O)C1=CC(=C(C=C1)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2706063.png)
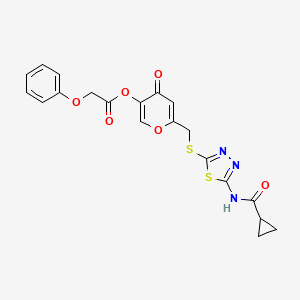
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)
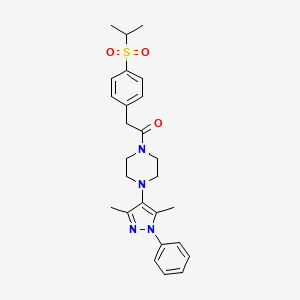
![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)
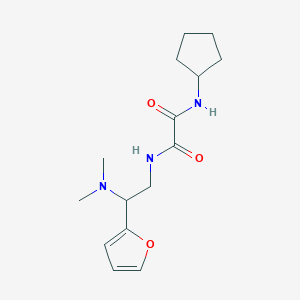
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)
amino}-2-methylpropanoic acid](/img/structure/B2706075.png)
